

Unveiling the Off-Target Profile of 42-(2-Tetrazolyl)rapamycin: A Comparative Analysis

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B8082571

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A deep dive into the selectivity of the potent mTOR inhibitor, **42-(2-Tetrazolyl)rapamycin**, also known as torkinib (PP242), reveals a nuanced off-target profile when compared with other mTOR inhibitors. This guide provides a comprehensive comparison with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals to objectively assess its performance against alternative compounds such as Torin1, AZD8055, and the archetypal mTOR inhibitor, rapamycin.

42-(2-Tetrazolyl)rapamycin is a selective, ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.^[1] Unlike the allosteric inhibitor rapamycin, which primarily targets the mTORC1 complex, torkinib inhibits both mTORC1 and mTORC2 complexes with IC₅₀ values of 30 nM and 58 nM, respectively.^[2] This dual inhibition offers a more complete blockade of mTOR signaling, which is often dysregulated in various cancers. However, as with all kinase inhibitors, understanding the off-target effects is paramount for predicting potential therapeutic windows and anticipating adverse effects.

Comparative Off-Target Analysis

The selectivity of torkinib and other mTOR inhibitors has been evaluated against a broad range of kinases. The following tables summarize the quantitative data, presenting a clear comparison of their off-target profiles.

Kinase	Torkinib (PP242) IC50 (nM)	Torin1 IC50 (nM)	AZD8055 IC50 (nM)	Rapamycin
mTOR	8[2]	3[3]	0.8[4]	Allosteric Inhibitor of mTORC1[5]
DNA-PK	410[2]	1000[6]	>1000-fold selective over PI3K-like kinases[4]	Not a direct kinase inhibitor
ATM	-	600[6]	>1000-fold selective over PI3K-like kinases[4]	Not a direct kinase inhibitor
PI3K α	2000[2]	1800[6]	>1000-fold selective[7]	Not a direct kinase inhibitor
PI3K β	2200[2]	-	>1000-fold selective[7]	Not a direct kinase inhibitor
PI3K γ	1300[2]	-	>1000-fold selective[7]	Not a direct kinase inhibitor
PI3K δ	100[2]	-	>1000-fold selective[7]	Not a direct kinase inhibitor
Ret	>90% inhibition at 800 nM[2]	-	Inactive against 260 kinases at 10 μ M[4]	Not a direct kinase inhibitor
PKC α	49[8]	-	Inactive against 260 kinases at 10 μ M[4]	Not a direct kinase inhibitor
PKC β II	>75% inhibition at 800 nM[2]	-	Inactive against 260 kinases at 10 μ M[4]	Not a direct kinase inhibitor

JAK2 (V617F)	>75% inhibition at 800 nM[2]	-	Inactive against 260 kinases at 10 µM[4]	Not a direct kinase inhibitor
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Table 1: Comparative IC50 Values of mTOR Inhibitors Against On-Target and Key Off-Target Kinases. This table highlights the potent on-target activity of torkinib, Torin1, and AZD8055 against mTOR. While demonstrating selectivity against the PI3K family, torkinib shows some inhibitory activity against other kinases like Ret, PKCα, and JAK2 at higher concentrations. AZD8055 exhibits a remarkably clean off-target profile in the presented data. Rapamycin's mechanism as an allosteric inhibitor of mTORC1 distinguishes it from the ATP-competitive inhibitors.

Kinome-Wide Selectivity Profiling

Broader screening against a large panel of kinases provides a more comprehensive view of selectivity.

Compound	Screening Concentration	Number of Kinases Screened	Notable Off-Targets (% Inhibition or Binding)
Torkinib (PP242)	10 µM	219	Ret (>90%), PKCα (>75%), PKCβII (>75%), JAK2 (V617F) (>75%)[2]
Torin1	10 µM	442	ATM, ATR, DNA-PK[9]
AZD8055	10 µM	260	No significant activity reported[4]
Rapamycin	N/A	-	Primarily targets mTORC1; chronic treatment can indirectly inhibit mTORC2 assembly and signaling[10][11]

Table 2: Summary of Kinome-Wide Selectivity Screening. This table provides a broader perspective on the off-target profiles. Torkinib (PP242) demonstrates a relatively selective profile, with significant inhibition of a few kinases at a high concentration. Torin1 also shows high selectivity, with its main off-targets being other members of the PI3K-like kinase (PIKK) family. AZD8055 stands out for its exceptional selectivity across a large kinase panel. Rapamycin's off-target effects are primarily linked to the indirect inhibition of mTORC2 signaling over time, rather than direct kinase inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of off-target analysis data, detailed experimental protocols are essential.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

This protocol outlines a common method for measuring the inhibitory activity of a compound against a purified kinase.

1. Reagent Preparation:

- **Kinase Buffer:** Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- **ATP Solution:** Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the K_m for the specific kinase.
- **Kinase and Substrate:** Dilute the purified kinase and its specific substrate to their optimal concentrations in kinase buffer.
- **Test Compound:** Prepare a serial dilution of **42-(2-Tetrazolyl)rapamycin** or other test compounds in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).
- **ADP-Glo™ Reagents:** Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[\[12\]](#)[\[13\]](#)[\[14\]](#)

2. Kinase Reaction:

- Add 2.5 μ L of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 μ L of the kinase/substrate mixture to each well to initiate the reaction.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP Detection:

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[14\]](#)
- Incubate the plate at room temperature for 40 minutes.[\[14\]](#)
- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[\[14\]](#)
- Incubate the plate at room temperature for 30-60 minutes.[\[14\]](#)

4. Data Analysis:

- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound engages its target protein within a cellular context.

1. Cell Treatment:

- Culture cells to 80-90% confluency.

- Treat the cells with various concentrations of **42-(2-Tetrazolyl)rapamycin** or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

2. Heat Challenge:

- Harvest the cells and wash them with PBS.
- Resuspend the cells in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[\[15\]](#)

3. Cell Lysis and Fractionation:

- Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding a lysis buffer.[\[15\]](#)
- Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[\[15\]](#)

4. Protein Analysis by Western Blot:

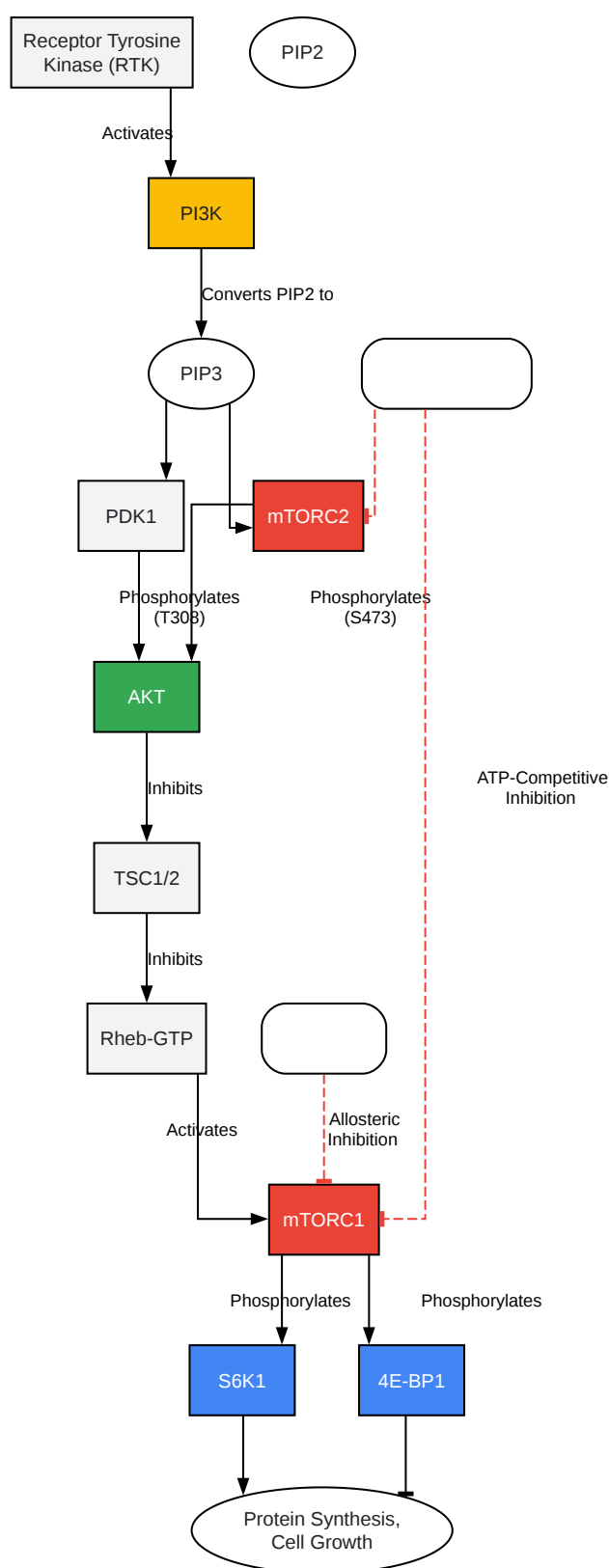
- Determine the protein concentration of the soluble fraction.
- Denature the protein samples by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody specific to the target kinase (e.g., mTOR).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.[\[15\]](#)
- Quantify the band intensities and normalize them to a loading control (e.g., β -actin).

5. Data Analysis:

- Plot the normalized band intensity of the target protein as a function of temperature for both the vehicle- and compound-treated samples.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

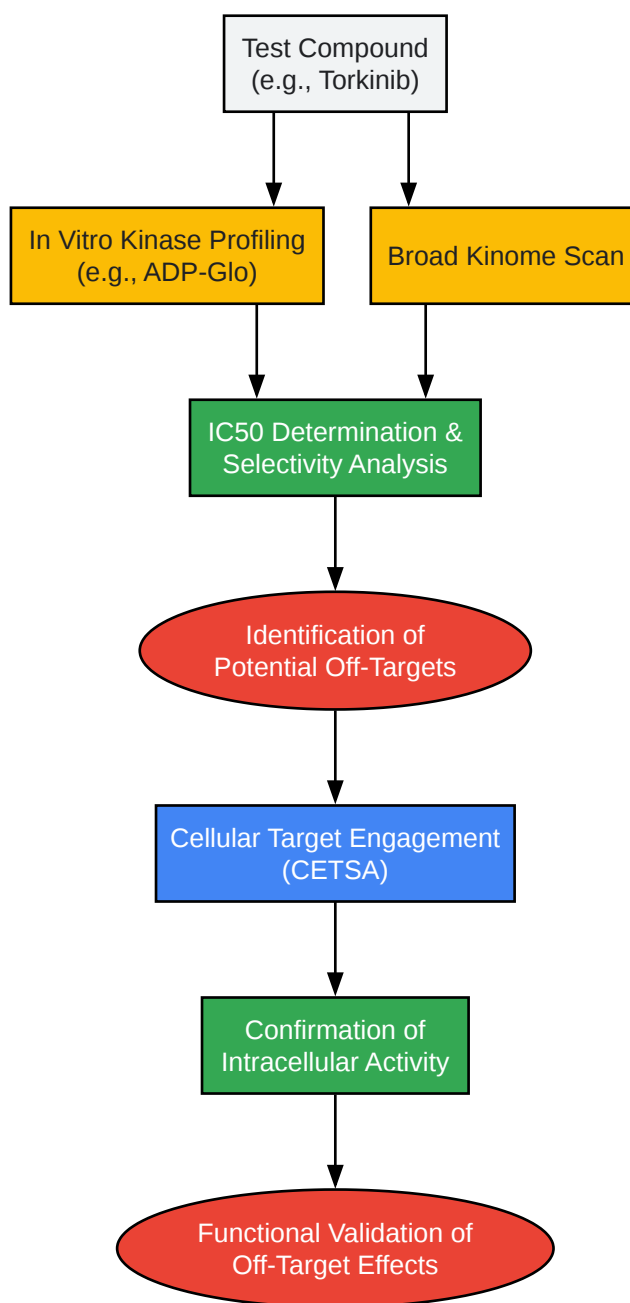
Visualizing Pathways and Processes

Diagrams are provided to illustrate the relevant signaling pathways and experimental workflows.



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Figure 1: PI3K/AKT/mTOR signaling pathway with points of inhibition.



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Figure 2: Experimental workflow for off-target effects analysis.

In conclusion, **42-(2-Tetrazolyl)rapamycin** (torkinib) is a potent and selective dual mTORC1/mTORC2 inhibitor. While it demonstrates a favorable selectivity profile, particularly against the PI3K family, it does exhibit some off-target activity at higher concentrations. In comparison, compounds like AZD8055 show an even cleaner off-target profile in the available screening data. The choice of an mTOR inhibitor for research or therapeutic development will

ultimately depend on the specific context, balancing the desired on-target potency with the potential consequences of off-target engagement. The data and protocols presented in this guide are intended to facilitate an informed and objective comparison to aid in this critical decision-making process.

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